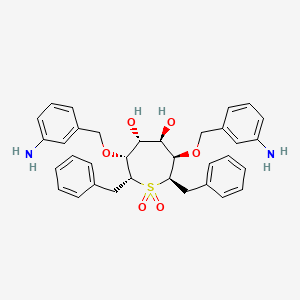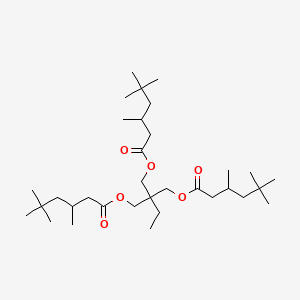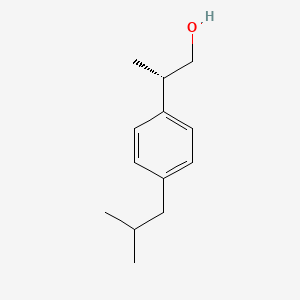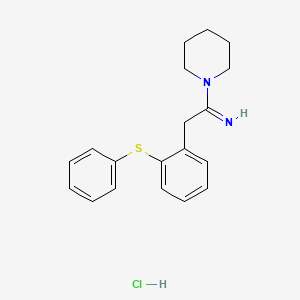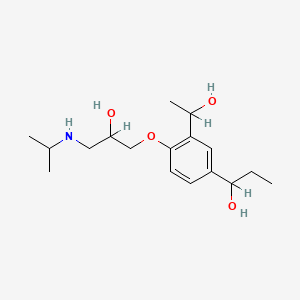
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is a chemical compound known for its unique structure and properties. It is a derivative of glycine, modified with a long-chain fatty acid and a cyclohexylamine group. This compound is used in various industrial and research applications due to its surfactant properties and ability to form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt typically involves the acylation of glycine with 9-octadecenoyl chloride under basic conditions. The reaction proceeds as follows:
- Glycine is reacted with 9-octadecenoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The resulting N-Methyl-N-(1-oxo-9-octadecenyl)glycine is then neutralized with cyclohexylamine to form the cyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of glycine with 9-octadecenoyl chloride.
- Neutralization with cyclohexylamine.
- Purification steps such as crystallization or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt undergoes various chemical reactions, including:
Acylation: The compound can be further acylated to introduce additional functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fatty acid chain.
Common Reagents and Conditions
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Acylation: Modified glycine derivatives with additional acyl groups.
Hydrolysis: Glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: Altered fatty acid chains with different oxidation states.
科学研究应用
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
作用机制
The mechanism of action of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications.
相似化合物的比较
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine ethanolamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is unique due to its specific combination of a long-chain fatty acid and a cyclohexylamine group. This structure provides distinct surfactant properties and the ability to form stable complexes, making it valuable in various applications.
属性
CAS 编号 |
72906-41-3 |
|---|---|
分子式 |
C27H52N2O3 |
分子量 |
452.7 g/mol |
IUPAC 名称 |
cyclohexanamine;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H13N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;7-6-4-2-1-3-5-6/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);6H,1-5,7H2/b11-10+; |
InChI 键 |
HLWVIAJDQFRVMK-ASTDGNLGSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


